ILK-IN-3

描述

属性

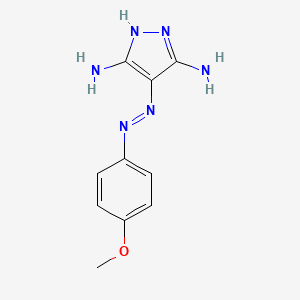

IUPAC Name |

4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRNTYHAOBVOKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415318, DTXSID00903507 |

Source

|

| Record name | MLS000737992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_4187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-75-3 |

Source

|

| Record name | MLS000737992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ILK-IN-3 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that serves as a critical intracellular scaffold protein, connecting integrin receptors to the actin cytoskeleton.[1][2] It plays a pivotal role in fundamental cellular processes, including cell proliferation, survival, migration, and angiogenesis.[1] In the context of oncology, ILK is frequently overexpressed in a wide range of human cancers and its elevated activity is correlated with tumor progression, metastasis, and resistance to therapy.[2][3] This makes ILK a compelling target for anti-cancer drug development.

ILK-IN-3, also identified as QLT0267, is an orally active small molecule inhibitor of Integrin-Linked Kinase.[4] By targeting ILK, this compound disrupts a nexus of signaling pathways that are essential for tumor growth and survival. This guide provides a detailed overview of the mechanism of action of this compound, based on its role as an ILK inhibitor, summarizing key signaling pathways, quantitative data, and relevant experimental methodologies.

Core Mechanism of Action

ILK functions as a central node within the focal adhesion plaques, forming a stable ternary complex with PINCH and α-parvin, known as the IPP complex.[3][5] This complex is essential for linking the cytoplasmic tails of β-integrins to the cytoskeleton, thereby regulating cell adhesion, shape, and motility.[6] The primary mechanism of action for an ILK inhibitor like this compound is the disruption of the downstream signaling cascades that are dependent on ILK's kinase and scaffolding functions. This leads to the inhibition of cancer cell proliferation, survival, and invasion.

Caption: this compound inhibits ILK, blocking multiple downstream oncogenic pathways.

Key Signaling Pathways Modulated by ILK Inhibition

The anti-tumor effects of this compound are mediated through the modulation of several key signaling pathways that are downstream of ILK.

PI3K/Akt/mTOR Pathway

ILK is a crucial component in the activation of Akt (also known as Protein Kinase B), a central regulator of cell survival and proliferation.[3] ILK directly phosphorylates Akt at the Serine-473 residue, which is a necessary step for its full activation.[6] Activated Akt then proceeds to phosphorylate a host of downstream targets, including mTOR, to promote cell growth and suppress apoptosis. By inhibiting ILK, this compound prevents the phosphorylation of Akt at Ser-473, thereby inactivating this critical pro-survival pathway.[6]

Caption: this compound inhibits ILK-mediated phosphorylation and activation of Akt.

GSK3β/β-catenin Pathway

ILK phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β).[2][7] In its active state, GSK3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inactivating GSK3β, ILK promotes the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator for genes involved in cell proliferation and epithelial-mesenchymal transition (EMT). ILK inhibition by this compound restores GSK3β activity, leading to the degradation of β-catenin and the suppression of its target genes.[7]

Caption: this compound promotes GSK3β activity, leading to β-catenin degradation.

Hippo Pathway

Recent evidence has shown that ILK signaling negatively regulates the Hippo tumor suppressor pathway.[7] ILK can phosphorylate Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn suppresses the Hippo pathway kinase cascade. This results in the dephosphorylation and nuclear translocation of the oncogenic transcriptional co-activator YAP. Inhibition of ILK activity restores Hippo pathway signaling, leading to the phosphorylation and cytoplasmic sequestration of YAP, thereby inhibiting its transcriptional activity and suppressing tumor growth.[7]

Quantitative Data

Specific quantitative data for this compound is limited in publicly available literature. The tables below summarize the available information and provide context from a representative ILK inhibitor.

Table 1: Quantitative Data for this compound (QLT0267)

| Parameter | Value | Cell/Model System | Source |

|---|---|---|---|

| Off-Target Kinase Inhibition | |||

| DYRK1 Activity | 17% of control | Kinase Assay (10 µM) | [4] |

| GSK3α Activity | 51% of control | Kinase Assay (10 µM) | [4] |

| GSK3β Activity | 47% of control | Kinase Assay (10 µM) | [4] |

| CDK5/p25 Activity | 95% of control | Kinase Assay (10 µM) | [4] |

| In Vivo Efficacy | |||

| Dosage | 200 mg/kg (p.o.) | Orthotopic LCC6 Model | [4] |

| Duration | 28 days | Orthotopic LCC6 Model | [4] |

| Effect | Inhibits tumor growth | Orthotopic LCC6 Model |[4] |

Table 2: Representative Data for a Novel ILK Inhibitor (Compound 22) This data is provided for contextual purposes to illustrate typical potency metrics for ILK inhibitors.

| Parameter | Value | Cell/Model System | Source |

|---|---|---|---|

| In Vitro Kinase Inhibition | |||

| ILK IC₅₀ | 0.6 µM | Recombinant Kinase Assay | [6] |

| Cellular Potency |

| Antiproliferative IC₅₀ | 1 - 2.5 µM | Prostate & Breast Cancer Cell Lines |[6] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections describe the methodology for an in vivo formulation and generalized workflows for assessing the mechanism of action of ILK inhibitors.

Protocol 1: In Vivo Formulation of this compound

This protocol describes the preparation of a vehicle for oral administration of this compound in animal models.[4]

Materials:

-

This compound (QLT0267)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of Saline to bring the final volume to 1 mL. The final concentration in this example would be 2.08 mg/mL.

Workflow 1: Western Blot Analysis of ILK Target Phosphorylation

This workflow is used to confirm the on-target effect of an ILK inhibitor by measuring the phosphorylation status of its key downstream substrates, such as Akt and GSK3β.[6][8]

Caption: A standard workflow to assess protein phosphorylation via Western Blot.

Workflow 2: In Vivo Xenograft Tumor Study

This workflow outlines the key steps for evaluating the anti-tumor efficacy of this compound in a preclinical cancer model.[4]

Caption: A generalized workflow for assessing anti-tumor efficacy in vivo.

Conclusion

This compound is a targeted inhibitor of Integrin-Linked Kinase, a protein whose overexpression is implicated in the progression of numerous cancers. Its mechanism of action is centered on the disruption of ILK's function as a kinase and a scaffolding protein, leading to the downregulation of key oncogenic signaling pathways, including the PI3K/Akt and GSK3β/β-catenin cascades, and the activation of the Hippo tumor suppressor pathway. While detailed public data on this compound itself is sparse, the well-documented role of ILK in cancer provides a strong rationale for its therapeutic potential. Further studies are warranted to fully elucidate its potency, specificity, and clinical applicability.

References

- 1. Significance of integrin-linked kinase (ILK) in tumorigenesis and its potential implication as a biomarker and therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of integrin-linked kinase (ILK) in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The focal adhesion protein Integrin-Linked Kinase (ILK) as an important player in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New Perspectives on the Role of Integrin-Linked Kinase (ILK) Signaling in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of ILK-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a critical scaffold protein within focal adhesions, linking integrins to the actin cytoskeleton and orchestrating a complex network of intracellular signaling pathways. Dysregulation of ILK is implicated in various aspects of tumorigenesis, including cell proliferation, survival, migration, and angiogenesis. ILK-IN-3, also known as QLT0267, is a small molecule inhibitor of ILK that has demonstrated anti-tumor activity by modulating these downstream signaling cascades. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Downstream Signaling Pathways of ILK

ILK primarily exerts its influence through the Phosphoinositide 3-Kinase (PI3K)/Akt and Glycogen Synthase Kinase 3β (GSK-3β) signaling axes. Inhibition of ILK by this compound disrupts these pathways, leading to a cascade of anti-cancer effects.

The ILK/Akt Signaling Pathway

A key function of ILK is the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B) at the Serine-473 residue.[1][2] Activated Akt is a central regulator of cell survival and proliferation. By inhibiting ILK, this compound prevents the phosphorylation of Akt, leading to its inactivation. This, in turn, promotes apoptosis and inhibits cell cycle progression.[3]

The ILK/GSK-3β Signaling Pathway

ILK phosphorylates and inactivates GSK-3β.[3] GSK-3β is a constitutively active kinase that phosphorylates a wide range of substrates, often marking them for degradation. One of the most critical substrates of GSK-3β is β-catenin, a key component of the Wnt signaling pathway. By inactivating GSK-3β, ILK promotes the stabilization and nuclear translocation of β-catenin, leading to the transcription of genes involved in cell proliferation and survival. This compound, by inhibiting ILK, prevents the inactivation of GSK-3β, thereby promoting the degradation of β-catenin and suppressing pro-tumorigenic gene expression.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound (QLT0267) on its downstream targets and cellular processes.

Table 1: Effect of this compound (QLT0267) on Akt Phosphorylation

| Cell Line | ED50 for P-Akt (Ser-473) Suppression (µM) |

| LCC6 | ~10 |

| LCC6Her2 | ~15 |

| SKBR-3 | ~20 |

| KPL-4 | ~12 |

| BT-474 | ~18 |

| MBA-MB-468 | ~8 |

| MCF-7 | ~25 |

Data extracted from dose-response curves in Kalra et al., Breast Cancer Research, 2009.[4]

Table 2: Effect of this compound on Kinase Activity

| Kinase Target | This compound Concentration (µM) | % Inhibition |

| GSK3α | 10 | 51% |

| GSK3β | 10 | 47% |

Data from MedchemExpress product information sheet for this compound.[5]

Table 3: In Vivo Efficacy of this compound (QLT0267)

| Animal Model | Dosage | Effect |

| Orthotopic LCC6 breast cancer model | 200 mg/kg; p.o.; 28 days | Inhibition of tumor growth |

Data from MedchemExpress product information sheet for this compound.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Western Blot Analysis for Phosphorylated Akt and GSK-3β

This protocol is essential for determining the phosphorylation status of key downstream targets of ILK.

1. Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser-473), total Akt, phospho-GSK-3β (Ser9), and total GSK-3β overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a range of concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vitro ILK Kinase Assay (Radioactive)

This assay directly measures the kinase activity of recombinant ILK and its inhibition by this compound.

1. Reagents and Buffers:

-

Recombinant human ILK protein.

-

Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for ILK.

-

[γ-³²P]ATP.

-

This compound at various concentrations.

2. Kinase Reaction:

-

In a microcentrifuge tube, combine the recombinant ILK, the substrate, and this compound in the Kinase Assay Buffer.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C.

3. Reaction Termination and Detection:

-

Stop the reaction by adding 3X SDS sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.

-

Quantify the radioactivity to determine the kinase activity.

Visualizations

Downstream Signaling Pathway of ILK

Caption: ILK downstream signaling pathways modulated by this compound.

Experimental Workflow for Evaluating this compound

References

- 1. researchgate.net [researchgate.net]

- 2. An Essential Role for the Integrin-Linked Kinase–Glycogen Synthase Kinase-3β Pathway during Dendrite Initiation and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An essential role for the integrin-linked kinase-glycogen synthase kinase-3 beta pathway during dendrite initiation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Role of ILK-IN-3 in Inhibiting Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin-Linked Kinase (ILK) is a pivotal intracellular serine/threonine kinase that functions as a critical signaling nexus, integrating signals from the extracellular matrix and growth factors to regulate a multitude of cellular processes, including cell proliferation, survival, and migration.[1][2] Dysregulation of ILK activity is frequently observed in a wide array of human cancers, making it a compelling therapeutic target.[3][4] This technical guide provides an in-depth analysis of ILK-IN-3, a small molecule inhibitor of ILK, and its role in curbing cell proliferation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Introduction to Integrin-Linked Kinase (ILK)

ILK is a 59 kDa protein that plays a crucial role in connecting integrin receptors to the actin cytoskeleton.[1] It is a key component of the IPP complex (ILK, PINCH, and parvin), which acts as a signaling platform at focal adhesions.[5] The kinase activity of ILK is stimulated by growth factors and cell-matrix interactions in a phosphoinositide 3-kinase (PI3K)-dependent manner.[1][6] Once activated, ILK phosphorylates several downstream targets, most notably Protein Kinase B (Akt) at Serine 473 and Glycogen Synthase Kinase 3β (GSK-3β).[7] This activation of the PI3K/Akt signaling pathway is a central driver of cell proliferation and survival, promoting cell cycle progression and inhibiting apoptosis.[8]

This compound: A Potent Inhibitor of ILK

This compound, also known as QLT0267, is an orally active small molecule inhibitor of Integrin-Linked Kinase.[4][9] By targeting the kinase activity of ILK, this compound effectively disrupts the downstream signaling cascades that promote cell proliferation.

Quantitative Data: Anti-proliferative Activity of this compound

The efficacy of this compound (QLT0267) in inhibiting cell proliferation has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) of QLT0267 | Reference |

| LCC6 | Breast Cancer | ~30 | [3] |

| LCC6Her2 | Breast Cancer | ~30 | [3] |

| A549 | Lung Cancer | See Note | [1] |

| H522 | Lung Cancer | See Note | [1] |

| CULA | Lung Cancer (mouse) | See Note | [1] |

| FULA | Lung Cancer (mouse) | See Note | [1] |

| FULAshKRAS | Lung Cancer (mouse) | See Note | [1] |

Note: A study on lung cancer cells demonstrated dose-dependent growth inhibition by QLT0267 and provided graphical data to derive IC50 values, though the exact numerical values were not explicitly stated in the text.[1] The provided graph indicates IC50 values in the low micromolar range for these cell lines.

Mechanism of Action: How this compound Inhibits Cell Proliferation

This compound exerts its anti-proliferative effects primarily by inhibiting the kinase activity of ILK, which in turn disrupts the PI3K/Akt signaling pathway and downstream events that regulate the cell cycle.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth and proliferation.[10] ILK is a key upstream activator of Akt, phosphorylating it at Serine 473, which is crucial for its full activation.[7] By inhibiting ILK, this compound prevents the phosphorylation and activation of Akt. This has been experimentally verified by observing a dose-dependent reduction in phosphorylated Akt (P-Akt) levels in cancer cells treated with QLT0267.[3][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Upregulation of integrin‑linked kinase enhances tumor progression in gemcitabine‑resistant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 9. [PDF] Integrin-linked kinase regulates p38 MAPK-dependent cell cycle arrest in ureteric bud development | Semantic Scholar [semanticscholar.org]

- 10. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]

The Role of ILK-IN-3 in the Modulation of Akt Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin-Linked Kinase (ILK) is a critical component of cell signaling pathways, influencing a myriad of cellular functions including proliferation, survival, and migration. Its dysregulation is frequently implicated in the progression of various cancers. A key downstream effector of ILK is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The phosphorylation of Akt, particularly at the Serine 473 (Ser473) residue, is a pivotal event for its full activation. This technical guide provides an in-depth analysis of ILK-IN-3, a small molecule inhibitor of ILK, and its consequential effect on Akt phosphorylation. This document will detail the mechanism of action, present quantitative data from key experiments, outline detailed experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Introduction to the ILK/Akt Signaling Axis

The Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a scaffold protein, connecting integrin receptors to the actin cytoskeleton and various signaling molecules. ILK plays a crucial role in signal transduction from the extracellular matrix (ECM) to the cell interior, regulating processes such as cell adhesion, proliferation, survival, and angiogenesis.

One of the most significant downstream targets of ILK is the kinase Akt. The activation of Akt is a multi-step process that is critical for cell survival and inhibition of apoptosis. For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). While Phosphoinositide-dependent kinase 1 (PDK1) is responsible for the phosphorylation of Thr308, ILK has been identified as a primary kinase responsible for the phosphorylation of Akt at Ser473. This phosphorylation event is dependent on the activation of the Phosphatidylinositol 3-kinase (PI3K) pathway.

In many cancers, the PI3K/ILK/Akt pathway is constitutively active, often due to mutations in tumor suppressor genes like PTEN. This sustained activation promotes tumor growth and resistance to therapy. Therefore, targeting ILK with small molecule inhibitors like this compound presents a promising therapeutic strategy.

This compound: A Potent and Selective ILK Inhibitor

This compound, also known as QLT0267, is a potent and selective small molecule inhibitor of ILK. It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ILK, thereby preventing the phosphorylation of its downstream substrates, including Akt.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of the catalytic activity of ILK. By blocking ILK's kinase function, this compound prevents the phosphorylation of Akt at the Ser473 residue. This incomplete activation of Akt leads to the downstream inhibition of its pro-survival and pro-proliferative signaling cascades. The inhibition of Akt phosphorylation at Ser473 by this compound has been demonstrated to be dose-dependent in various cancer cell lines.

Quantitative Analysis of this compound's Effect on Akt Phosphorylation

The efficacy of this compound in inhibiting ILK activity and subsequent Akt phosphorylation has been quantified in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and cell-based assays.

| Parameter | Value | Assay Type | Source |

| IC50 | 26 nM | Cell-free ILK kinase assay | [1] |

Table 1: In Vitro Inhibition of ILK by this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against purified ILK enzyme.

| Cell Line | Parameter | Value | Assay Type | Source |

| Thyroid Cancer Cell Lines (mean) | IC50 | 3 µM | Cell Growth Assay | [1] |

| LCC6 (Breast Cancer) | ED50 | ~30 µM | P-Akt (Ser473) Suppression | [2] |

| LCC6Her2 (Breast Cancer) | ED50 | ~30 µM | P-Akt (Ser473) Suppression | [2] |

| PC-3 (Prostate Cancer) | IC50 | 0.6 µM | ILK Kinase Activity (in vitro) |

Table 2: Cellular Effects of this compound. This table summarizes the effective concentrations of this compound required to inhibit cell growth and Akt phosphorylation in various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on Akt phosphorylation.

Western Blot Analysis of Akt Phosphorylation

Western blotting is a fundamental technique to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell lysates.

Objective: To determine the effect of this compound on the phosphorylation of Akt at Serine 473.

Materials:

-

This compound (QLT0267)

-

Cancer cell line of interest (e.g., PC-3, LCC6)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95-100°C.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total Akt and a loading control.

In Vitro ILK Kinase Assay

An in vitro kinase assay is used to directly measure the enzymatic activity of ILK and assess the inhibitory effect of compounds like this compound.

Objective: To determine the IC50 of this compound for ILK kinase activity using Akt as a substrate.

Materials:

-

Recombinant active ILK

-

Recombinant inactive Akt (as substrate)

-

This compound

-

Kinase assay buffer

-

ATP (including radiolabeled [γ-³²P]ATP)

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant active ILK, and varying concentrations of this compound or vehicle control.

-

Substrate Addition: Add the recombinant inactive Akt to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Gel Electrophoresis: Boil the samples and run them on an SDS-PAGE gel.

-

Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated Akt.

-

Data Analysis: Quantify the band intensities to determine the extent of Akt phosphorylation at each this compound concentration. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: ILK/Akt Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western Blot analysis of Akt phosphorylation.

Conclusion

This compound is a well-characterized inhibitor of Integrin-Linked Kinase that effectively abrogates the phosphorylation of Akt at Ser473, a critical step in its activation. This inhibitory action disrupts a key signaling pathway that is frequently hyperactivated in cancer, leading to decreased cell viability and proliferation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and therapeutically target the ILK/Akt signaling axis. The continued investigation of ILK inhibitors like this compound holds significant promise for the development of novel anti-cancer therapies.

References

- 1. QLT-0267 (QLT0267) | ILK inhibitor | Probechem Biochemicals [probechem.com]

- 2. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ILK-IN-3 in Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Integrin-Linked Kinase (ILK) is a critical signaling protein implicated in cancer progression and metastasis. Its overexpression is correlated with poor prognosis in various cancers. ILK-IN-3 is a potent and orally active small molecule inhibitor of ILK that has demonstrated anti-tumor and anti-metastatic properties in preclinical studies. This technical guide provides an in-depth overview of the function of this compound in metastasis, detailing its mechanism of action, impact on key signaling pathways, and relevant experimental data and protocols.

Introduction to ILK and its Role in Metastasis

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a scaffold protein, interacting with the cytoplasmic domains of β-integrins.[1] It plays a crucial role in connecting the extracellular matrix (ECM) to the actin cytoskeleton, thereby regulating cell adhesion, migration, proliferation, and survival.[1][2] In the context of cancer, upregulation of ILK activity is a key driver of metastasis, the process by which cancer cells spread from the primary tumor to distant organs.[3]

Metastasis is a multi-step process that includes local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation at a secondary site, and colonization.[3] ILK is implicated in several of these stages, primarily by promoting a cellular process known as the Epithelial-Mesenchymal Transition (EMT).[4] EMT allows epithelial cancer cells to acquire a more migratory and invasive mesenchymal phenotype, characterized by the loss of cell-cell adhesion and increased motility.[4][5] ILK promotes EMT by regulating the expression of key marker proteins, such as E-cadherin and vimentin.[5]

This compound: An Inhibitor of ILK

This compound is an orally active inhibitor of Integrin-Linked Kinase (ILK).[6] It has been shown to possess anti-tumor activity and can enhance the efficacy of chemotherapeutic agents like Docetaxel in preclinical breast cancer models.[6]

Mechanism of Action

This compound functions by inhibiting the kinase activity of ILK.[7] This disruption of ILK's catalytic function interferes with downstream signaling pathways that are critical for metastatic progression.[8] By inhibiting ILK, this compound can reverse the mesenchymal phenotype of cancer cells, thereby reducing their migratory and invasive capabilities.[9]

Key Signaling Pathways Modulated by this compound

ILK acts as a central node in several signaling pathways that drive metastasis. This compound, by inhibiting ILK, effectively dampens these pro-metastatic signals.

PI3K/Akt/GSK3β Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major driver of cell survival, proliferation, and migration. ILK is a downstream effector of PI3K and is responsible for phosphorylating and activating Akt at serine 473.[8] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β).[8] The inactivation of GSK3β leads to the stabilization and nuclear translocation of β-catenin, a key transcription factor that promotes the expression of genes involved in EMT and cell proliferation.[2] this compound, by inhibiting ILK, prevents the phosphorylation of Akt, leading to the activation of GSK3β and subsequent degradation of β-catenin. This cascade of events ultimately suppresses the metastatic phenotype.

Caption: this compound inhibits the PI3K/Akt/GSK3β pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer. In the context of metastasis, NF-κB activation promotes the expression of genes encoding matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[2] ILK has been shown to activate the NF-κB pathway, leading to increased expression of MMP-9 and enhanced cell migration and invasion.[2] By inhibiting ILK, this compound can suppress NF-κB activation and consequently reduce MMP-9 expression and metastatic potential.

Caption: this compound blocks the ILK-mediated activation of NF-κB.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters related to metastasis.

Table 1: Effect of this compound on Kinase Activity

| Kinase Target | This compound Concentration | % Inhibition | Reference |

| DYRK1 | 10 µM | 83% | [6] |

| GSK3α/β | 10 µM | 49% | [6] |

| CDK5/p25 | 10 µM | 53% | [6] |

Table 2: In Vivo Efficacy of this compound (QLT0267) in an Orthotopic Breast Cancer Model

| Treatment Group | Dosage | Duration | Outcome | Reference |

| This compound (QLT0267) | 200 mg/kg (p.o.) | 28 days | Inhibition of tumor growth | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in metastasis.

Western Blotting for ILK Signaling Proteins

This protocol is for assessing the phosphorylation status and expression levels of proteins in the ILK signaling pathway following treatment with this compound.

Caption: Workflow for Western Blotting analysis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ILK, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β, anti-GSK3β, anti-β-catenin, anti-E-cadherin, anti-vimentin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cancer cells with this compound or vehicle control for the desired time. Lyse the cells in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Migration and Invasion Assays

These assays are used to quantify the effect of this compound on the migratory and invasive potential of cancer cells.

Caption: Workflow for cell migration and invasion assays.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Cell culture medium with and without serum (or other chemoattractant)

-

This compound

-

Crystal violet stain

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells and treat with various concentrations of this compound or vehicle control.

-

Assay Setup:

-

Migration: Place transwell inserts into a 24-well plate.

-

Invasion: Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding: Seed the treated cells in serum-free medium into the upper chamber of the transwell inserts.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for an appropriate time (typically 12-24 hours for migration and 24-48 hours for invasion).

-

Staining and Quantification:

-

Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

In Vivo Metastasis Model

This protocol describes a general approach to evaluate the anti-metastatic efficacy of this compound in a mouse model.

Caption: Workflow for an in vivo metastasis study.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Luciferase-expressing cancer cells

-

This compound formulation for in vivo administration

-

Bioluminescence imaging system

-

Luciferin

Procedure:

-

Tumor Cell Implantation: Inject luciferase-expressing cancer cells into the mice. The route of injection will determine the type of metastasis model (e.g., tail vein injection for experimental lung metastasis, or orthotopic injection for spontaneous metastasis).

-

Treatment: Once tumors are established or after a set period, begin treating the mice with this compound or a vehicle control. The dose and schedule will need to be optimized.

-

Monitoring Metastasis: Monitor the progression of metastasis at regular intervals using bioluminescence imaging. This involves injecting the mice with luciferin and imaging the light emission.

-

Endpoint Analysis: At the end of the study, euthanize the mice.

-

Excise and weigh the primary tumor (if applicable).

-

Harvest organs of interest (e.g., lungs, liver, bone) and quantify the metastatic burden, either by ex vivo bioluminescence imaging or histological analysis.

-

-

Statistical Analysis: Analyze the data to determine if this compound significantly reduced metastasis compared to the control group.

Conclusion

This compound is a promising therapeutic agent for targeting metastasis. By inhibiting the kinase activity of ILK, it effectively disrupts key signaling pathways, such as the PI3K/Akt/GSK3β and NF-κB pathways, which are crucial for the epithelial-mesenchymal transition, cell migration, and invasion. The preclinical data available to date supports the further investigation of this compound as a potential anti-metastatic drug. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the role of this compound in combating cancer metastasis.

References

- 1. bowdish.ca [bowdish.ca]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. medchemexpress.com [medchemexpress.com]

ILK-IN-3: A Selective Integrin-Linked Kinase Inhibitor for Cancer Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-linked kinase (ILK) is a serine/threonine kinase that has emerged as a critical regulator of cell adhesion, signaling, and cytoskeletal organization. Its dysregulation is implicated in various aspects of cancer progression, including tumor growth, angiogenesis, and metastasis. As such, ILK represents a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of ILK-IN-3, a selective inhibitor of ILK, also known as QLT0267. This document details its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization, aimed at supporting researchers and drug development professionals in their exploration of ILK-targeted therapies.

Core Concepts and Mechanism of Action

This compound (QLT0267) is a potent and selective, orally active small molecule inhibitor of integrin-linked kinase. It exerts its biological effects by targeting the kinase activity of ILK, thereby modulating downstream signaling pathways crucial for cancer cell survival and proliferation. A primary mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway. By inhibiting ILK, this compound prevents the phosphorylation of Akt at serine-473 (p-Akt Ser473), a key activation step. This leads to the downstream inactivation of Akt and its substrates, such as glycogen synthase kinase-3β (GSK-3β). The inhibition of this pathway ultimately results in decreased cell viability, induction of apoptosis, and suppression of tumor growth.

Quantitative Data

The following tables summarize the key quantitative data for this compound (QLT0267), providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound (QLT0267)

| Parameter | Value | Cell Line/Assay Condition | Reference |

| ILK IC50 | 26 nM | Cell-free kinase assay | [1] |

| Cell Growth IC50 | ~3 µM | Thyroid cancer cell lines (mean) | [1] |

Table 2: Kinase Selectivity Profile of this compound (QLT0267)

| Kinase | Selectivity Fold vs. ILK | Reference |

| CK2, CSK, DNA-PK, PIM1, Akt, PKC | >1,000-fold | [1] |

| ERK1, GSK3β, LCK, PKA, p70S6K, RSK1 | >100-fold | [1] |

| Cdk1, Cdk2, Cdk5 | >10-fold | [2] |

Table 3: In Vivo Efficacy of this compound (QLT0267) in a DRO Thyroid Cancer Xenograft Model

| Dosage | Effect | Reference |

| 50 and 100 mg/kg | Tumor growth inhibition, inhibition of p-Akt, induction of apoptosis, reduced mean vascular density | [1] |

Table 4: In Vivo Efficacy of this compound (QLT0267) in Combination with Docetaxel in an Orthotopic LCC6 Breast Cancer Model

| Treatment | Dosage | Effect | Reference |

| This compound (QLT0267) | 200 mg/kg (p.o.) | Inhibits tumor growth | [3] |

| This compound + Docetaxel | This compound: 200 mg/kg (p.o.), Docetaxel: 5 mg/kg | Improved therapeutic effects compared to single agents | [1][3] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound (QLT0267).

Radiometric ILK Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of ILK.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by immunoprecipitated ILK. The amount of incorporated radioactivity in the substrate is proportional to the kinase activity.

Protocol:

-

Immunoprecipitation of ILK:

-

Lyse cultured cells (e.g., PC-3) in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with an anti-ILK antibody overnight at 4°C.

-

Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-ILK complex.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing a suitable substrate (e.g., Myelin Basic Protein - MBP).

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

-

Detection and Quantification:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Expose the membrane to a phosphor screen or autoradiography film to detect the radiolabeled substrate.

-

Quantify the band intensity using densitometry to determine the extent of inhibition and calculate the IC50 value.

-

Cell Viability Assay (Alamar Blue Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., LCC6) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1 µM to 256 µM) for 72 hours.[3] Include a vehicle control (DMSO).

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for a specified time (typically 2-4 hours) at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[3]

Western Blot Analysis for Phosphorylated Akt (p-Akt)

This method is used to determine the effect of this compound on the phosphorylation status of Akt, a key downstream target of ILK.

Protocol:

-

Cell Treatment and Lysis:

-

Treat breast cancer cells (e.g., LCC6) with this compound at various concentrations for a specified time (e.g., 8 hours).[3]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-Akt.

-

Orthotopic Breast Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics the natural tumor microenvironment.

Protocol:

-

Cell Preparation and Implantation:

-

Tumor Growth Monitoring:

-

Monitor tumor growth regularly using caliper measurements and bioluminescence imaging.

-

-

Drug Administration:

-

Once tumors reach a palpable size, randomize the mice into treatment groups.

-

Administer this compound (e.g., 200 mg/kg) orally, alone or in combination with other agents like Docetaxel (e.g., 5 mg/kg, administered weekly).[3] The control group receives the vehicle.

-

Administer treatments for a specified duration (e.g., 28 days).[3]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and bioluminescence throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-Akt and apoptosis markers).

-

Visualizations

Signaling Pathway

Caption: ILK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the preclinical evaluation of this compound.

References

- 1. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of ILK-IN-3: A Technical Guide for Drug Development Professionals

An in-depth exploration of the orally active Integrin-Linked Kinase (ILK) inhibitor, ILK-IN-3, and its promise in oncology.

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Integrin-Linked Kinase (ILK). ILK is a critical signaling protein implicated in tumor progression, making it a compelling target for cancer therapy.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's mechanism of action, presents key preclinical data, and details essential experimental protocols.

Introduction to Integrin-Linked Kinase (ILK)

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a crucial scaffold protein within focal adhesions. It connects the cytoplasmic tails of β-integrins to the actin cytoskeleton, thereby mediating bidirectional signaling between the extracellular matrix (ECM) and the cell's interior. This interaction regulates a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer.[3][4] Dysregulation of ILK expression and activity is frequently observed in a variety of human cancers and is often associated with poor prognosis.

The central role of ILK in oncogenic signaling is primarily mediated through the Phosphoinositide 3-kinase (PI3K)/Akt pathway. ILK can directly phosphorylate Akt at Serine 473, leading to its full activation.[1] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of cell cycle progression and apoptosis.[1] By inhibiting ILK, molecules like this compound can effectively disrupt this signaling cascade, leading to decreased cancer cell proliferation and survival.

This compound: A Potent and Orally Active ILK Inhibitor

This compound, also known as QLT0267 or compound 22, is an orally active small molecule inhibitor of ILK.[2] It has demonstrated significant potential in preclinical cancer models, both as a monotherapy and in combination with existing chemotherapeutic agents.[2][5]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of ILK. This leads to a downstream cascade of events, including the dephosphorylation of Akt at Serine 473 and the subsequent activation of GSK-3β.[1] The inhibition of the ILK/Akt signaling axis ultimately results in reduced cell proliferation, induction of apoptosis, and suppression of tumor growth.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

| Target | Inhibitor | IC50 | Assay Type | Reference |

| Integrin-Linked Kinase (ILK) | This compound (QLT0267) | 26 nM | Cell-free kinase assay | [6][7] |

| Integrin-Linked Kinase (ILK) | This compound (Compound 22) | 0.6 µM | Radiometric kinase assay | [1] |

Table 1: In vitro Inhibitory Activity of this compound against ILK. This table showcases the high potency of this compound in directly inhibiting the kinase activity of its target protein, ILK.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NPA187 | Papillary Thyroid Cancer | ~3 | [7] |

| LCC6 | Breast Cancer | Not explicitly stated, but ED50 for P-AKT suppression is ~30 µM | [5] |

| PC-3 | Prostate Cancer | 2 | [1] |

| MDA-MB-231 | Breast Cancer | 1 | [1] |

| MDA-MB-468 | Breast Cancer | 1.5 | [1] |

| SKBR3 | Breast Cancer | 1.8 | [1] |

| MCF-7 | Breast Cancer | 2.5 | [1] |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. This table highlights the broad-spectrum anti-cancer activity of this compound across different tumor types.

| Kinase | Inhibition by this compound (10 µM) | Reference |

| DYRK1 | 17% of activity remaining | [2] |

| GSK3α/β | 51% of activity remaining | [2] |

| CDK5/p25 | 47% of activity remaining | [2] |

| DYRK1 | 95% of activity remaining | [2] |

Table 3: Kinase Selectivity Profile of this compound. This table demonstrates the selectivity of this compound for ILK over other kinases, an important characteristic for a targeted therapeutic agent.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: ILK Signaling Pathway and the Point of Intervention by this compound.

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., LCC6, PC-3, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-Akt (Ser473)

This protocol is used to determine the effect of this compound on the phosphorylation status of Akt, a key downstream target of ILK.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.[9]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt and the loading control to ensure equal protein loading.

In Vivo Orthotopic Breast Cancer Model

This protocol describes the establishment of an orthotopic breast cancer model in mice to evaluate the in vivo efficacy of this compound.[10][11]

Materials:

-

Female immunodeficient mice (e.g., nude or SCID)

-

LCC6 human breast cancer cells

-

Matrigel

-

Surgical instruments

-

Anesthesia

-

This compound formulation for oral gavage

-

Docetaxel formulation for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Harvest LCC6 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

-

Anesthetize the mice. Make a small incision to expose the inguinal mammary fat pad.

-

Inject 50 µL of the cell suspension into the mammary fat pad.

-

Suture the incision and monitor the mice for recovery.

-

Monitor tumor growth by caliper measurement. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Docetaxel, this compound + Docetaxel).

-

Administer this compound orally (e.g., 200 mg/kg daily) and Docetaxel intravenously (e.g., at its maximum tolerated dose) according to the established treatment schedule.[2]

-

Continue to monitor tumor growth and the overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Immunofluorescence Staining for F-actin

This protocol is used to visualize the effects of this compound on the actin cytoskeleton of cancer cells.

Materials:

-

Cancer cells grown on coverslips

-

PBS (Phosphate-Buffered Saline)

-

4% Paraformaldehyde in PBS (for fixation)

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., conjugated to Texas Red or Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[5]

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.[5]

-

Wash the cells with PBS.

-

Block non-specific binding by incubating with blocking solution for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature, protected from light.[5]

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the F-actin and nuclei using a fluorescence microscope.

Conclusion

This compound has emerged as a promising therapeutic agent with a clear mechanism of action targeting a key node in cancer cell signaling. The preclinical data presented in this guide demonstrate its potent anti-proliferative and pro-apoptotic effects in a range of cancer models. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this compound as a novel anti-cancer therapeutic. Continued research, particularly in combination therapies and in more complex in vivo models, will be crucial in fully elucidating the therapeutic potential of this promising ILK inhibitor.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hypergravity-induced changes in actin response of breast cancer cells to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QLT-0267 (QLT0267) | ILK inhibitor | Probechem Biochemicals [probechem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of taxane-binding peptide-modified polymeric micelles loaded with docetaxel in an orthotopic breast cancer mouse model [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ILK-IN-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ILK-IN-3 is a potent and orally active inhibitor of Integrin-Linked Kinase (ILK), a serine/threonine kinase that plays a crucial role in cell adhesion, proliferation, survival, and migration. ILK is a key component of the focal adhesion complex, linking integrins to the actin cytoskeleton and mediating signal transduction from the extracellular matrix into the cell. Overexpression of ILK is associated with the progression of several types of cancer, making it a compelling target for therapeutic intervention. This compound, also known as QLT0267, has been shown to inhibit ILK activity, leading to downstream effects on signaling pathways critical for cancer cell growth and survival, such as the PI3K/Akt pathway. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its biological effects.

Mechanism of Action

Integrin-Linked Kinase (ILK) is a central component of a ternary complex with PINCH and parvin (the IPP complex), which acts as a scaffold for various signaling proteins at focal adhesions. While the catalytic activity of ILK has been a subject of debate, it is established that ILK influences downstream signaling cascades. One of the key pathways regulated by ILK is the PI3K/Akt pathway. ILK can phosphorylate Akt at Serine 473, leading to its full activation. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including Glycogen Synthase Kinase 3β (GSK3β), which promotes cell survival and proliferation.

This compound inhibits the kinase activity of ILK, thereby preventing the phosphorylation and activation of Akt. This leads to the dephosphorylation and activation of GSK3β, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells.

Figure 1: Simplified ILK Signaling Pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound (QLT0267)

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| LCC6 | Breast Cancer | MTT Assay | ~30 | [1] |

| LCC6 (in the presence of Docetaxel) | Breast Cancer | MTT Assay | ~11 | [1] |

| A549 | Lung Cancer | MTT Assay | Not explicitly stated, but dose-dependent inhibition shown | [2] |

| H522 | Lung Cancer | MTT Assay | Not explicitly stated, but dose-dependent inhibition shown | [2] |

Table 2: Kinase Inhibition Profile of this compound

| Kinase | Remaining Activity (%) at 10 µM |

| DYRK1 | 17 |

| GSK3α/β | 51 |

| CDK5/p25 | 95 |

| Data derived from a commercial vendor's product information sheet. |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.32 mg of this compound (MW: 232.27 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[3]

Cell Viability (MTT) Assay

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.

References

- 1. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ILK-IN-3 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of ILK-IN-3 (also known as QLT0267), a potent and orally active inhibitor of Integrin-Linked Kinase (ILK), in various in vivo mouse models of cancer.

Introduction

Integrin-Linked Kinase (ILK) is a serine/threonine kinase that functions as a critical scaffold protein within focal adhesions, linking integrins to the actin cytoskeleton and regulating key signaling pathways.[1][2] ILK is implicated in tumor progression, including cell proliferation, survival, migration, and angiogenesis.[3][4] this compound is a small molecule inhibitor of ILK that has demonstrated anti-tumor activity in preclinical models.[5][6] These notes are intended to guide researchers in the effective use of this compound in in vivo mouse studies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of ILK. This disrupts the assembly of the IPP (ILK-PINCH-Parvin) complex at focal adhesions and downstream signaling cascades.[1][7] Key pathways affected include the PI3K/Akt/mTOR pathway, leading to decreased phosphorylation of Akt at Ser473 and subsequent effects on cell survival and proliferation.[8][9] Inhibition of ILK can also reactivate the Hippo tumor suppressor pathway by preventing the phosphorylation and cytoplasmic sequestration of YAP/TAZ.[10]

Data Presentation

The following tables summarize quantitative data from preclinical studies using this compound (QLT0267) in mouse models.

Table 1: Efficacy of this compound as a Single Agent in Xenograft Mouse Models

| Cancer Type | Mouse Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Breast Cancer | Orthotopic Xenograft | MDA-MB-435 LCC6 | 200 mg/kg this compound (p.o.) | Daily | Significant suppression of tumor growth | [10] |